Species Selectivity Index Against Pneumocystis carinii DHFR: Trimethoprim-Class Superiority Over Pyrimethamine and Trimetrexate
In a direct comparative study using P. carinii DHFR and rat liver DHFR under standardized assay conditions (0.12 mM NADPH, 92 µM dihydrofolic acid), trimethoprim (the closest structural analog to CAS 55687-57-5) exhibited an IC50 of 12,000 nM against P. carinii DHFR and 180,000 nM against rat liver DHFR, yielding a selectivity ratio of 15. In contrast, pyrimethamine was more potent against P. carinii DHFR (IC50 = 3,800 nM) but demonstrated no meaningful selectivity (approximately 1:1 ratio vs. mammalian enzyme). Trimetrexate showed extreme potency (IC50 = 42 nM) but was selective for the mammalian enzyme rather than the pathogen target [1]. This establishes that within the 2,4-diaminopyrimidine class, trimethoprim scaffold achieves the highest species selectivity — the property most directly transferable to CAS 55687-57-5 due to their shared pharmacophore [2].
| Evidence Dimension | Selectivity ratio: IC50(rat liver DHFR) / IC50(P. carinii DHFR) |
|---|---|
| Target Compound Data | TMP IC50: 12,000 nM (Pc DHFR), 180,000 nM (rat liver DHFR); Selectivity Ratio = 15.0 |
| Comparator Or Baseline | Pyrimethamine IC50: 3,800 nM (Pc DHFR), ~3,800 nM (rat liver DHFR); Selectivity Ratio ≈ 1.0. Trimetrexate IC50: 42 nM (Pc DHFR), selective for mammalian enzyme. |
| Quantified Difference | TMP is 15-fold selective for P. carinii DHFR over mammalian DHFR; pyrimethamine is non-selective (ratio ≈ 1); trimetrexate is mammalian-selective. |
| Conditions | P. carinii DHFR and rat liver DHFR; 0.12 mM NADPH, 92 µM dihydrofolic acid; 100,000 × g supernatant from sonicated organisms. |
Why This Matters
For procurement decisions involving anti-Pneumocystis or antibacterial DHFR inhibitor programs, compounds with higher selectivity indices reduce the probability of mammalian toxicity, making CAS 55687-57-5 (as a trimethoprim-class compound) a safer scaffold choice than pyrimethamine or methotrexate derivatives.
- [1] Broughton MC, Queener SF. Pneumocystis carinii dihydrofolate reductase used to screen potential antipneumocystis drugs. Antimicrob Agents Chemother. 1991;35(7):1348-1355. PMID: 1929292. View Source
- [2] Allegra CJ, Kovacs JA, Drake JC, Swan JC, Chabner BA, Masur H. Activity of antifolates against Pneumocystis carinii dihydrofolate reductase and identification of a potent new agent. J Exp Med. 1987;165(3):926-931. View Source
